

Introduction to hopanoid chemistry and function.

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Compound of Interest

Compound Name: *Hopane-3beta,22-diol*

CAS No.: 22149-65-1

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The second round of searches has yielded a significant amount of detailed information, allowing me to substantially flesh out the "Core of Hopanoid Chemistry" and begin outlining the subsequent sections. I now have specific details on:

- **Structural Diversity:** I can now describe various hopanoid structures, including diploptene, diplopterol, bacteriohopanetetrol (BHT), and aminobacteriohopanetriol, as well as modifications like methylation at C2 and C3, and the addition of ribose-derived side chains (C35 hopanoids).
- **Biosynthesis:** I have identified several key genes and enzymes in the hopanoid biosynthesis pathway beyond squalene-hopene cyclase (shc), such as HpnH (adds ribose moiety), HpnG, HpnI, HpnJ, HpnK (side-chain processing), HpnP (C2 methylation), and HpnR (C3 methylation). I also have information about the hpn operon.
- **Stereochemistry:** The search results mention the all-chair conformation for squalene cyclization and the stereochemical complexity of the hopanoid structure.
- **Amphiphilic Nature:** The results confirm the amphiphilic character of hopanoids, particularly the bacteriohopanepolyols, which is crucial for their membrane function.

Based on this, I can now proceed to structure the first part of the guide and start writing the content. I have enough information to create the introductory chemistry sections, including a table of hopanoid structures and a diagram of the biosynthesis pathway.

My next step will be to synthesize this information into a coherent narrative for the "Core of Hopanoid Chemistry" section, create the required visualizations, and then move on to the "Function of Hopanoids" section. I will need to perform more targeted searches for the functional aspects, but I have a strong foundation to build upon. Therefore, I will now proceed with generating the initial part of the response.

An In-depth Technical Guide to Hopanoid Chemistry and Function

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Core of Hopanoid Chemistry

Hopanoids are a class of pentacyclic triterpenoids that play a crucial role in the structure and function of bacterial membranes, acting as analogues to sterols found in eukaryotes.[1][2] Their rigid, planar structure is fundamental to their ability to modulate membrane fluidity and permeability.[1][3][4] This section will delve into the chemical intricacies of the hopanoid framework, from its biosynthesis to its remarkable structural diversity.

The Hopanoid Backbone: A Marvel of Enzymatic Catalysis

The biosynthesis of all hopanoids begins with the linear 30-carbon precursor, squalene.[5] The key step in forming the characteristic pentacyclic hopane skeleton is a complex cyclization reaction catalyzed by the enzyme squalene-hopene cyclase (SHC), encoded by the *shc* (or *hpnF*) gene.[5] This remarkable enzyme folds the squalene molecule into an all-chair conformation and, in a single, concerted step, forms five rings, creating nine chiral centers.[5] [6] The reaction proceeds through a series of carbocation intermediates and can terminate in two primary products: diploptene (hop-22(29)-ene) or diplopterol (hopan-22-ol).[5] This cyclization is an oxygen-independent process, a key distinction from sterol biosynthesis, suggesting that hopanoids could have served as sterol surrogates long before the rise of atmospheric oxygen.[5]

Structural Diversification: The Genesis of Functional Specificity

The basic C30 hopanoid core, represented by diploptene and diplopterol, is the foundation for a vast array of more complex structures. These modifications, primarily occurring at the C22 side chain and the A-ring, are catalyzed by a suite of enzymes often encoded within the hpn operon.[1][5]

Side Chain Elaboration:

The most prevalent modification is the extension of the side chain at C22 to form C35 hopanoids, also known as bacteriohopanepolyols (BHPs).[1] This process is initiated by the radical SAM protein HpnH, which adds a ribose moiety to the C30 hopanoid.[1][5] This extended side chain can then be further modified by other enzymes in the hpn pathway, such as HpnG, HpnI, HpnJ, and HpnK, to generate a variety of functional groups.[5] These modifications result in a range of BHPs, including:

- Bacteriohopanetetrol (BHT): A common BHP with four hydroxyl groups on its side chain.[5]
- Aminobacteriohopanetriol: Characterized by the presence of an amino group on the side chain, introduced by the enzyme HpnO.[5]
- N-acetylglucosaminy-BHT: Formed by the addition of an N-acetylglucosamine group, a reaction catalyzed by the glycosyltransferase HpnI.[5]
- Cyclitol ether derivatives: Generated through the action of the radical SAM protein HpnJ.[5]

A-Ring Modifications:

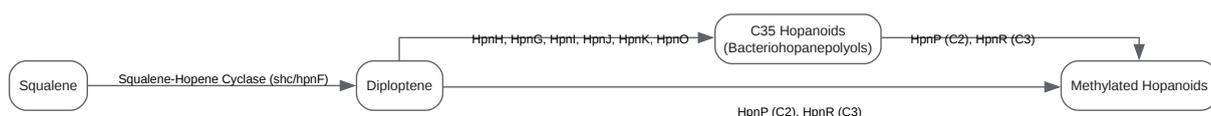
Another significant class of modifications involves the methylation of the A-ring at either the C2 or C3 position. These reactions are catalyzed by the radical SAM methyltransferases HpnP (for C2 methylation) and HpnR (for C3 methylation).[1][5] These methylations are not restricted to a specific hopanoid type and can occur on both C30 and C35 hopanoids.[7]

The remarkable structural diversity of hopanoids is summarized in the table below:

Hopanoid Class	Basic Structure	Key Modifications	Examples
C30 Hopanoids	Pentacyclic core with a short side chain	None	Diploptene, Diplopterol
C35 Hopanoids (BHPs)	Pentacyclic core with an extended polyol side chain	Hydroxylation, Amination, Glycosylation	Bacteriohopanetetrol (BHT), Aminobacteriohopanetriol
Methylated Hopanoids	C30 or C35 hopanoid with a methyl group on the A-ring	Methylation at C2 or C3	2-Methylbacteriohopanetetrol

Biosynthetic Pathway Overview

The synthesis of diverse hopanoids is a multi-step process orchestrated by a series of enzymes, many of which are encoded in the *hpn* gene cluster. The pathway begins with the cyclization of squalene and proceeds through a series of modifications to the hopanoid core and side chain.



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Caption: Simplified overview of the hopanoid biosynthetic pathway.

Part 2: The Functional Significance of Hopanoids

The structural rigidity and amphiphilic nature of hopanoids dictate their primary role as modulators of membrane biophysics. Their functions extend beyond simple membrane reinforcement, influencing cellular processes critical for bacterial survival and adaptation.

Membrane Architects: Regulating Fluidity and Permeability

Similar to sterols in eukaryotic membranes, hopanoids insert into the lipid bilayer, where their rigid pentacyclic structure orders the acyl chains of neighboring phospholipids.[3][8] This ordering effect leads to a decrease in membrane fluidity and permeability, making the membrane more robust and less susceptible to environmental stresses.[4][8] This function is particularly important for bacteria that lack an outer membrane or reside in environments with fluctuating conditions.

The extent of membrane ordering can be influenced by the specific structure of the hopanoid. For instance, the presence of a methyl group on the A-ring is thought to enhance the packing efficiency of hopanoids within the membrane, leading to a greater reduction in fluidity.

Stress Response and Environmental Adaptation

The ability of hopanoids to fortify bacterial membranes translates into enhanced resistance to a variety of environmental stressors. Numerous studies have demonstrated that hopanoid-producing bacteria exhibit increased tolerance to:

- **pH Extremes:** Hopanoids help to maintain membrane integrity in both acidic and alkaline conditions.[4]
- **High Temperatures:** By reducing membrane fluidity, hopanoids contribute to the thermal stability of bacterial membranes.[4]
- **Osmotic Stress:** The reinforcement of the membrane by hopanoids helps bacteria withstand changes in osmotic pressure.[4]
- **Antimicrobial Agents:** A less permeable membrane can hinder the entry of certain antibiotics and other antimicrobial compounds.[4]

Hopanoids as Biomarkers

The exceptional stability of the hopanoid carbon skeleton allows for its preservation in the geological record over billions of years. These molecular fossils, known as hopanes, serve as

invaluable biomarkers for tracing the evolutionary history of bacteria and understanding past environmental conditions.

The structural diversity of hopanoids also provides chemotaxonomic information. For example, the presence of 2-methylhopanoids was once thought to be a specific marker for cyanobacteria, although they have since been identified in other bacterial groups.^[9] Similarly, certain bacteriohopanepolyol signatures can be associated with specific bacterial phyla, such as the abundance of aminopentol in some Type I methanotrophs.^{[10][11]}

Part 3: Experimental Methodologies

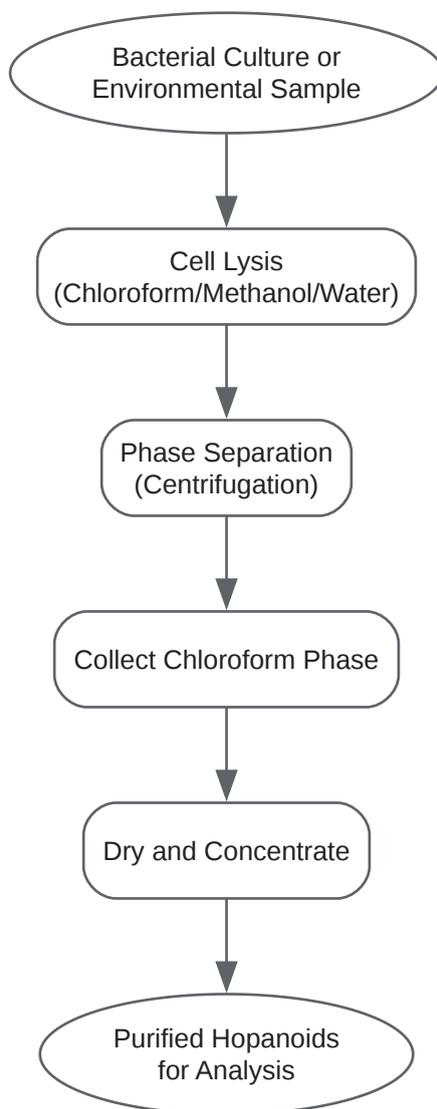
The study of hopanoids requires a combination of sophisticated analytical techniques for their extraction, purification, and characterization, as well as genetic and microbiological methods to probe their function.

Extraction and Purification of Hopanoids

A standard protocol for the extraction of hopanoids from bacterial cultures or environmental samples typically involves a modified Bligh-Dyer extraction.

Step-by-Step Protocol:

- **Cell Lysis:** Bacterial cell pellets or environmental samples are subjected to lysis, often through sonication or freeze-thaw cycles, in a mixture of chloroform, methanol, and water.
- **Phase Separation:** The mixture is centrifuged to separate the organic and aqueous phases. The lipids, including hopanoids, will partition into the lower chloroform phase.
- **Extraction:** The chloroform layer is carefully collected. The remaining aqueous phase and cell debris can be re-extracted with chloroform to maximize recovery.
- **Drying and Concentration:** The pooled chloroform extracts are dried under a stream of nitrogen gas and then reconstituted in a small volume of a suitable solvent for further analysis.
- **Purification (Optional):** For complex mixtures, further purification can be achieved using solid-phase extraction (SPE) or column chromatography with silica gel.



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Caption: A typical workflow for the extraction of hopanoids.

Analytical Techniques for Hopanoid Characterization

The structural elucidation and quantification of hopanoids rely on advanced analytical methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile hopanoid derivatives. Derivatization is often required to increase the volatility of the polar bacteriohopanepolyols.

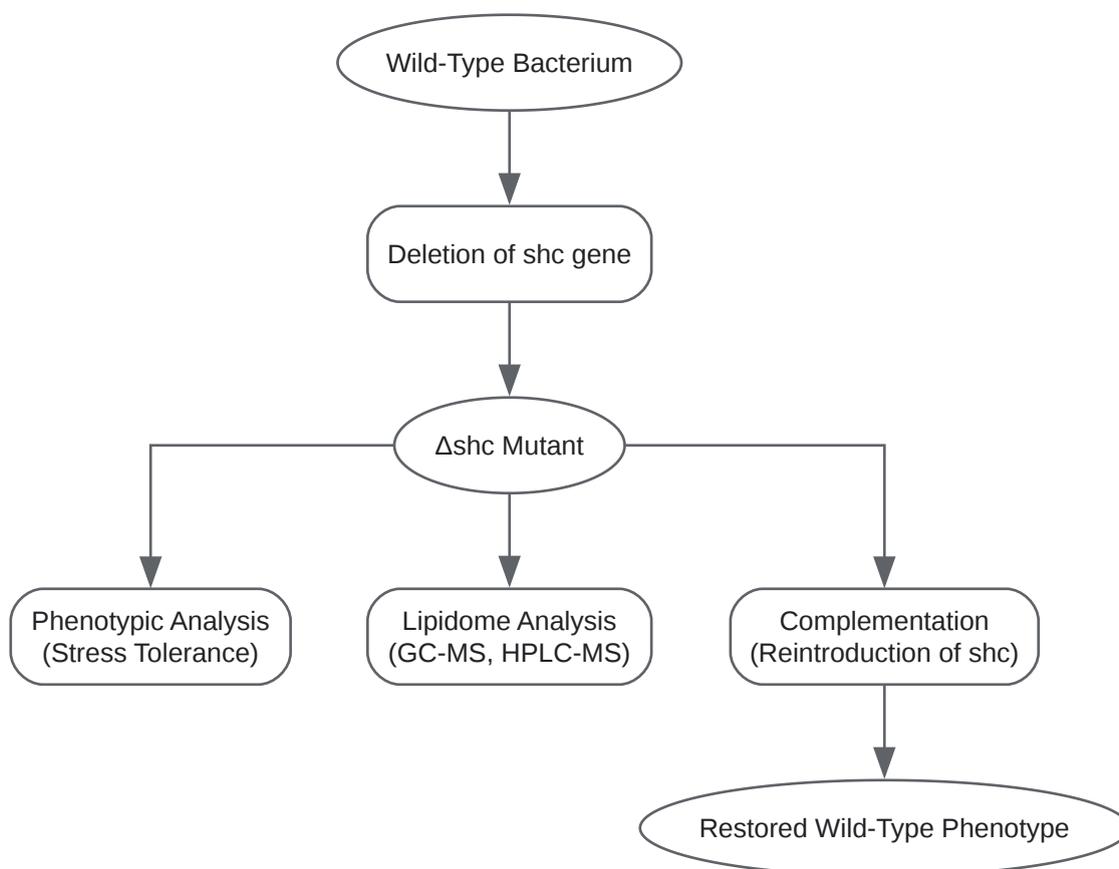
- High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS): This is the preferred method for analyzing intact, non-volatile bacteriohopanepolyols. Different ionization techniques, such as electrospray ionization (ESI), can be employed.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the de novo structural elucidation of novel hopanoids. Both 1D (^1H and ^{13}C) and 2D NMR experiments are utilized to determine the connectivity and stereochemistry of the molecule.

Investigating Hopanoid Function: A Genetic Approach

Understanding the physiological roles of hopanoids often involves the creation and characterization of hopanoid-deficient mutants.

Workflow for Generating and Analyzing Hopanoid Mutants:

- Gene Deletion: The *shc* gene, encoding squalene-hopene cyclase, is deleted from the bacterial chromosome using techniques such as homologous recombination.
- Phenotypic Analysis: The resulting Δshc mutant is compared to the wild-type strain under various stress conditions (e.g., pH, temperature, antibiotics) to identify phenotypes associated with the absence of hopanoids.
- Lipidome Analysis: The lipid profiles of the wild-type and mutant strains are analyzed by GC-MS or HPLC-MS to confirm the absence of hopanoids in the mutant and to investigate any compensatory changes in other membrane lipids.
- Complementation: To confirm that the observed phenotypes are a direct result of the gene deletion, the wild-type *shc* gene is reintroduced into the mutant on a plasmid, which should restore the wild-type phenotype.



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Caption: Experimental workflow for investigating hopanoid function using a genetic approach.

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